Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
This compound is a derivative of benzothiazole, a heterocyclic compound with a wide range of biological activities . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives possess a high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been explored in the field of organic synthesis. For example, Mohamed (2021) details its use in the creation of ethyl iminothiazolopyridine-4-carboxylate and other derivatives through reactions with arylidinemalononitrile derivatives. These compounds' structures were confirmed using elemental analysis and spectroscopic data, indicating the compound's potential in synthesizing a range of chemical entities (Mohamed, 2021).
Chemical Transformations
- The compound has been used in various chemical transformations, as demonstrated by Žugelj et al. (2009). They describe the transformation of a related compound, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates (Žugelj et al., 2009).
Structural Analysis
- Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a closely related compound, has been the subject of structural analysis. Lynch and Mcclenaghan (2004) investigated its molecular structure, revealing hydrogen-bonded dimers and quartets, which offers insight into the structural characteristics of similar thiazole derivatives (Lynch & Mcclenaghan, 2004).
Novel Compound Synthesis
- In the field of novel compound synthesis, Tang Li-jua (2015) designed and synthesized ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting the versatility of thiazole derivatives in creating new chemical entities (Tang Li-jua, 2015).
Application in Biological Studies
- The compound and its derivatives have been studied for potential biological applications. Jeankumar et al. (2013) designed ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates and evaluated their activity against Mycobacterium tuberculosis, indicating its potential in medicinal chemistry (Jeankumar et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis .
Mode of Action
It is known that benzothiazole derivatives interact with their targets, leading to inhibition of the target organism or pathway
Biochemical Pathways
Benzothiazole derivatives have been found to have significant anti-tubercular activity This suggests that the compound may affect pathways related to the survival and proliferation of M tuberculosis
Result of Action
tuberculosis . This suggests that the compound may have a significant effect on the survival and proliferation of this organism at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
It is known that thiazoles can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the substituents on the thiazole ring . For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Cellular Effects
Thiazoles are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S2/c1-3-20-12(19)11-7(2)16-13(22-11)18-14-17-10-8(15)5-4-6-9(10)21-14/h4-6H,3H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZBIBJAAXZBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(C=CC=C3S2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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